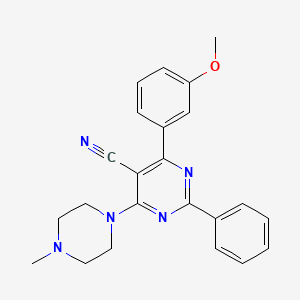
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile, also known as MMPP, is a novel small molecule compound that has been widely studied in recent years. This compound has a wide range of applications in the field of medicinal chemistry, including synthesis, drug design, and pharmacology. The aim of
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile' involves the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate to form ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. This intermediate is then reacted with guanidine hydrochloride and 4-methylpiperazine to form the desired compound.
Starting Materials
3-methoxybenzaldehyde, ethyl cyanoacetate, guanidine hydrochloride, 4-methylpiperazine
Reaction
Step 1: React 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst to form ethyl 3-(3-methoxyphenyl)-3-oxopropanoate., Step 2: React ethyl 3-(3-methoxyphenyl)-3-oxopropanoate with guanidine hydrochloride in the presence of a base catalyst to form an intermediate., Step 3: React the intermediate with 4-methylpiperazine in the presence of a base catalyst to form the final product, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been widely studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and anti-bacterial properties, and has been studied for its potential use in treating bacterial infections. Additionally, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been studied for its potential use in cancer research, as it has been found to be a potent inhibitor of several cancer-related enzymes. Furthermore, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been studied for its potential use in drug design, as it has been found to be a potent inhibitor of several drug targets.
Wirkmechanismus
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and matrix metalloproteinase-9 (MMP-9). By inhibiting these enzymes, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile is able to reduce inflammation and prevent the formation of cancerous cells. Additionally, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been found to act as a competitive inhibitor of several drug targets, including the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR).
Biochemische Und Physiologische Effekte
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of several diseases. Additionally, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been found to inhibit the growth of several cancer cell lines, including breast, ovarian, and lung cancer cells. Furthermore, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has been found to have anti-bacterial and anti-fungal properties, and has been found to be effective against several bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has several advantages for use in laboratory experiments. First, it is a relatively stable compound, making it suitable for storage and transportation. Additionally, it is a potent inhibitor of several enzymes and drug targets, making it a useful tool for drug design and cancer research. However, 4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile also has several limitations. For example, it is a relatively small molecule, making it difficult to synthesize in large quantities. Additionally, it is relatively expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has a wide range of potential applications in the field of medicinal chemistry. In the future, researchers will continue to study its potential use in drug design, cancer research, and other areas. Additionally, researchers will continue to explore its potential use in the treatment of bacterial and fungal infections. Furthermore, researchers will continue to investigate its potential use as an anti-inflammatory agent, as well as its potential for use in the treatment of other diseases. Finally, researchers will continue to explore its potential for use in other areas, such as cosmetics and food production.
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-27-11-13-28(14-12-27)23-20(16-24)21(18-9-6-10-19(15-18)29-2)25-22(26-23)17-7-4-3-5-8-17/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMLQGZHXOSJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

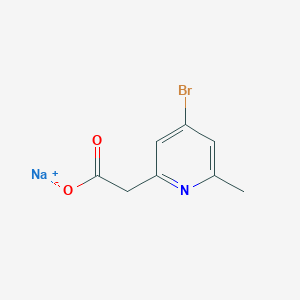
![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2899315.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2899316.png)
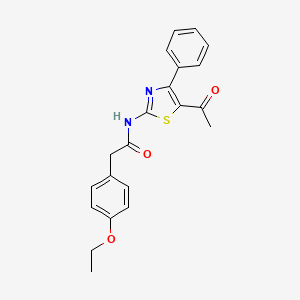
![4-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2899319.png)
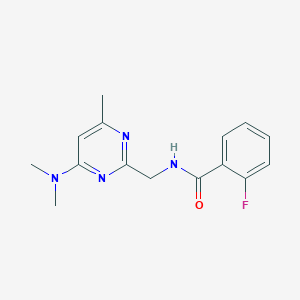
![Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2899325.png)
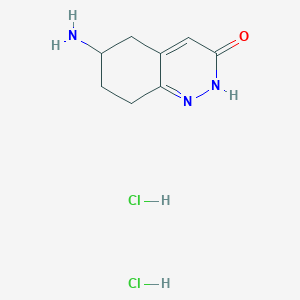
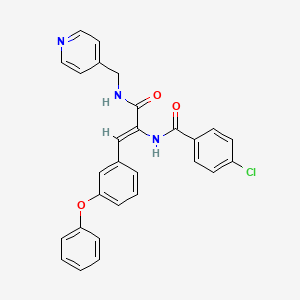
![2-[[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2899331.png)
![2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2899332.png)
![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
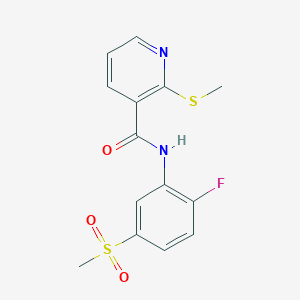
![3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride](/img/structure/B2899336.png)